

4-Benzylxy-3-methoxyphenylacetonitrile IUPAC name

Author: BenchChem Technical Support Team. **Date:** December 2025

Compound of Interest

Compound Name:	4-Benzylxy-3-methoxyphenylacetonitrile
Cat. No.:	B167791

[Get Quote](#)

An In-depth Technical Guide to 2-[3-methoxy-4-(phenylmethoxy)phenyl]acetonitrile

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of 2-[3-methoxy-4-(phenylmethoxy)phenyl]acetonitrile, a key chemical intermediate. The document details its chemical identity, physicochemical properties, synthesis protocols, and its role as a precursor in the development of potentially bioactive molecules.

Chemical Identity and Descriptors

The subject of this guide is the organic compound commonly known as **4-Benzylxy-3-methoxyphenylacetonitrile**. Its formal IUPAC name is 2-[3-methoxy-4-(phenylmethoxy)phenyl]acetonitrile.^[1] This compound is a notable intermediate in organic synthesis due to its reactive nitrile group and the presence of a protected catechol moiety.^[2]

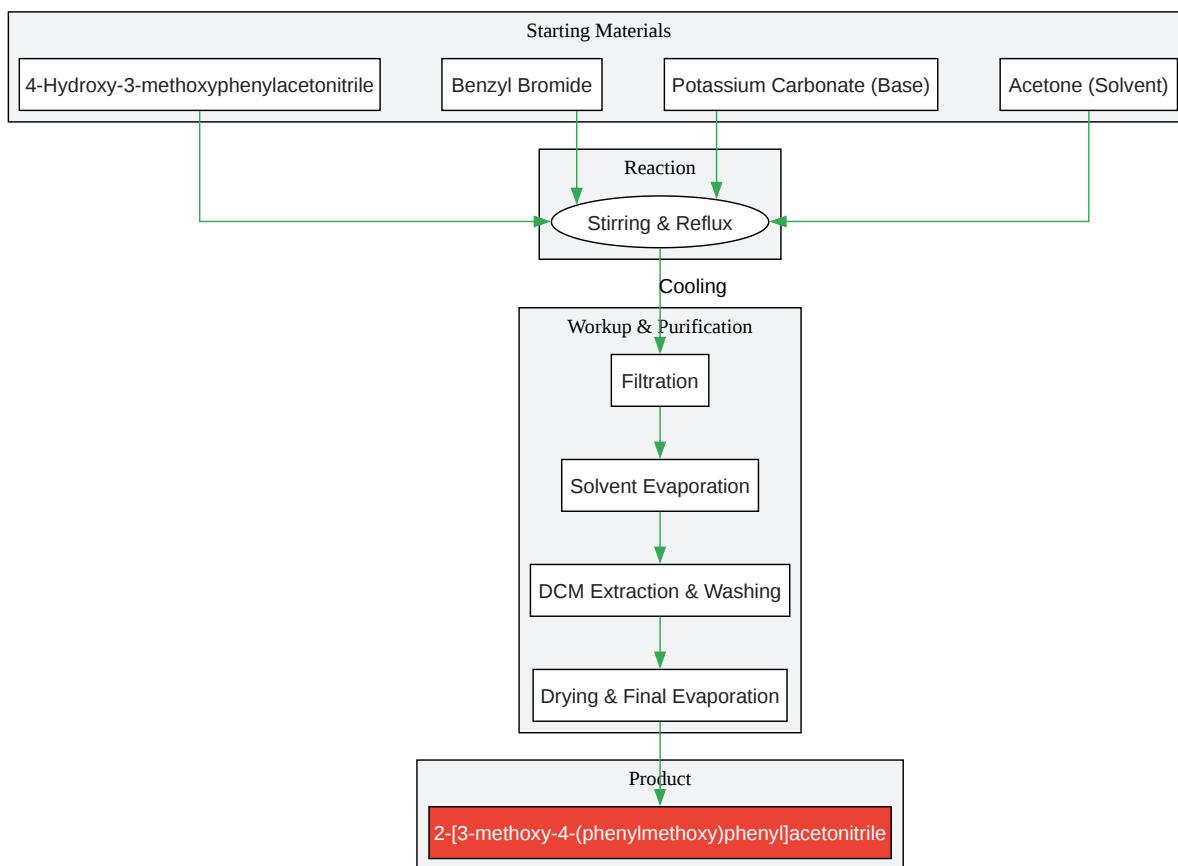
Table 1: Chemical Identifiers

Identifier	Value
IUPAC Name	2-[3-methoxy-4-(phenylmethoxy)phenyl]acetonitrile [1]
Common Name	4-Benzyl-3-methoxyphenylacetonitrile
CAS Number	1700-29-4 [1] [3]
Molecular Formula	C ₁₆ H ₁₅ NO ₂ [1] [3] [4]
Molecular Weight	253.30 g/mol
InChI Key	KSOYPRFHKIOHMY-UHFFFAOYSA-N [3] [4]
SMILES	COc1=C(C=CC(=C1)CC#N)OCC2=CC=CC=C2 [4]
Synonyms	2-[3-methoxy-4-(phenylmethoxy)phenyl]ethanenitrile, 2-[4-(benzyloxy)-3-methoxy-phenyl]acetonitrile, [4-(benzyloxy)-3-methoxyphenyl]acetonitrile [1]

Physicochemical Properties

The compound is typically a solid at room temperature and exhibits solubility in common organic solvents.[\[2\]](#) Its properties make it suitable for a variety of chemical transformations.

Table 2: Physicochemical Data


Property	Value	Source
Physical State	Solid	[2]
Appearance	Yellow solid	[1]
Melting Point	65-66 °C	[1]
Solubility	Soluble in ethanol, dichloromethane; Limited solubility in water	[2]
Predicted XlogP	2.8	[4]

Synthesis

The primary route for synthesizing 2-[3-methoxy-4-(phenylmethoxy)phenyl]acetonitrile involves the benzylation of the phenolic hydroxyl group of 4-hydroxy-3-methoxyphenylacetonitrile. This reaction protects the hydroxyl group, allowing for further selective modifications at other positions of the molecule.

Synthetic Workflow

The synthesis is a standard Williamson ether synthesis, where the phenoxide, formed by deprotonating 4-hydroxy-3-methoxyphenylacetonitrile with a base like potassium carbonate, acts as a nucleophile, attacking the electrophilic benzyl bromide.

[Click to download full resolution via product page](#)

A generalized workflow for the synthesis of the title compound.

Detailed Experimental Protocol

The following protocol is adapted from a literature procedure for the synthesis of 2-[3-methoxy-4-(phenylmethoxy)phenyl]acetonitrile.[\[1\]](#)

Materials:

- 4-hydroxy-3-methoxyphenylacetonitrile (1.0 eq.)
- Benzyl bromide (1.1 eq.)
- Potassium carbonate (K_2CO_3) (1.2 eq.)
- Acetone (Anhydrous)
- Dichloromethane (DCM)
- 2N Sodium Hydroxide (NaOH) solution
- Brine (saturated NaCl solution)
- Anhydrous Sodium Sulfate (Na_2SO_4)

Procedure:

- To a solution of 4-hydroxy-3-methoxyphenylacetonitrile (1.0 eq.) in acetone, add potassium carbonate (1.2 eq.). Stir the resulting suspension for 10 minutes at room temperature.
- Slowly add benzyl bromide (1.1 eq.) to the mixture using a syringe.
- Heat the reaction mixture to reflux and maintain for 4 hours. Monitor the reaction progress using thin-layer chromatography (TLC).
- After the reaction is complete, cool the suspension to room temperature and separate the solid precipitate by filtration. Wash the solid with a small amount of acetone.
- Combine the filtrates and concentrate under reduced pressure to remove the acetone.
- Dilute the residue with dichloromethane (50 mL).

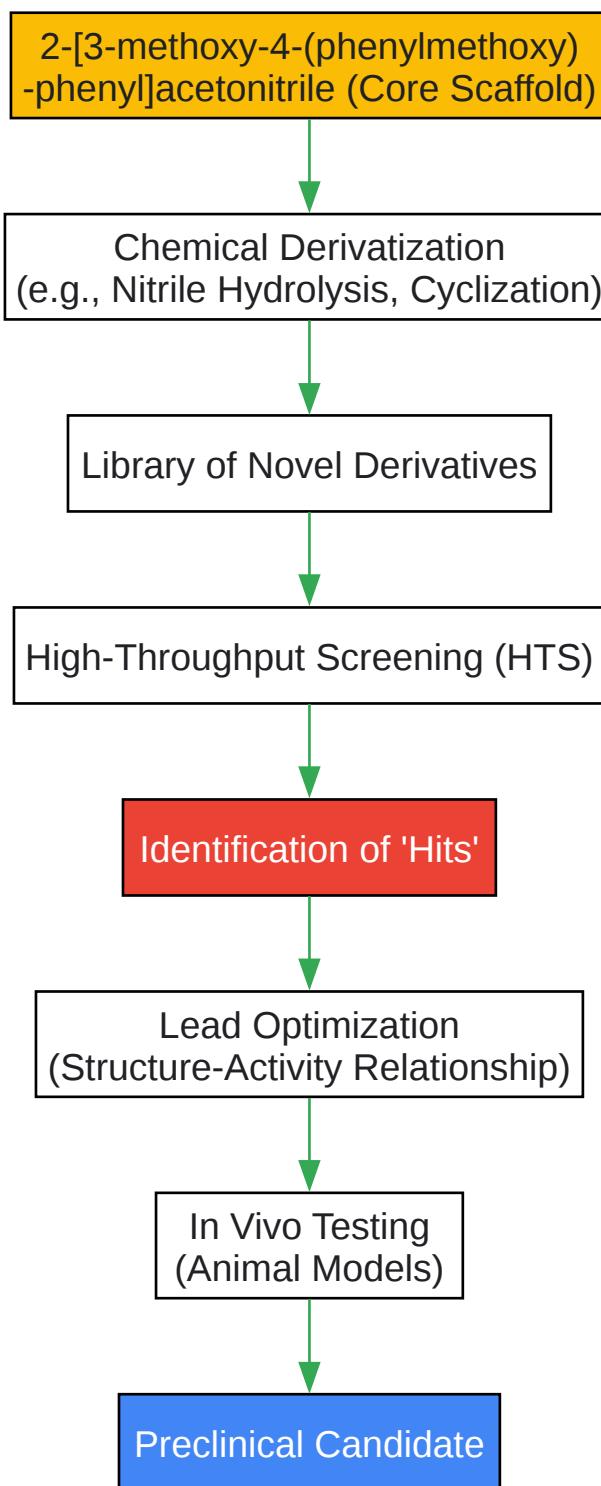
- Wash the organic layer sequentially with 2N NaOH solution (30 mL) and brine (30 mL).
- Dry the organic layer over anhydrous Na₂SO₄, filter, and remove the solvent under vacuum to yield the final product, 2-[3-methoxy-4-(phenylmethoxy)phenyl]acetonitrile, as a yellow solid.[1]

Applications in Drug Discovery and Development

While direct biological activity data for 2-[3-methoxy-4-(phenylmethoxy)phenyl]acetonitrile is limited, its significance lies in its role as a versatile synthetic intermediate. Its precursor, 4-hydroxy-3-methoxyphenylacetonitrile, is a known intermediate in the synthesis of the anesthetic agent propanidid.[5] The structural motif of the title compound is present in various classes of biologically active molecules.

Derivatives of structurally related methoxyphenylacetonitriles and benzylated phenyl compounds have shown a wide range of pharmacological activities, suggesting potential applications for derivatives of the title compound.

Table 3: Biological Activities of Structurally Related Compound Classes


Compound Class	Biological Activity	Potential Therapeutic Area	Reference
Bromo-methoxyphenyl derivatives	Anticancer, Antimicrobial	Oncology, Infectious Diseases	[6]
Benzothiazole derivatives	MAO-B Inhibition, Antioxidant	Parkinson's Disease	[7]
Methoxyphenylacetonitriles	Precursors to APIs	Various (e.g., Antidepressants)	[8][9]
Methoxybenzoic acid derivatives	Anticancer, Cytotoxic	Oncology	[10]

The presence of the nitrile group allows for its conversion into other functional groups such as carboxylic acids, amines, or tetrazoles, opening pathways to a diverse range of derivatives. The benzyloxy group serves as a stable protecting group for the phenol, which can be

selectively removed at a later synthetic stage to yield free hydroxyl functionality, a common feature in many active pharmaceutical ingredients.

Logical Workflow for Derivative Synthesis and Evaluation

The development of novel therapeutic agents from 2-[3-methoxy-4-(phenylmethoxy)phenyl]acetonitrile would typically follow a structured workflow involving chemical modification followed by biological screening.

[Click to download full resolution via product page](#)

Logical workflow for drug discovery based on the core scaffold.

Representative Experimental Protocol: Cell Viability (MTT) Assay

To assess the potential cytotoxic activity of novel derivatives synthesized from the title compound, a standard MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay can be employed. This protocol is a representative method used for evaluating the anticancer potential of new chemical entities.[\[6\]](#)[\[10\]](#)

Materials:

- Cancer cell line (e.g., MCF-7, HeLa)
- Complete cell culture medium (e.g., DMEM with 10% FBS)
- 96-well cell culture plates
- Test compounds (dissolved in DMSO)
- MTT solution (5 mg/mL in PBS)
- Solubilization buffer (e.g., DMSO or a solution of SDS in HCl)
- Microplate reader

Procedure:

- Cell Seeding: Seed cancer cells into 96-well plates at a density of 5,000-10,000 cells per well in 100 μ L of complete medium. Incubate for 24 hours at 37°C in a humidified 5% CO₂ atmosphere to allow for cell attachment.
- Compound Treatment: Prepare serial dilutions of the test compounds in culture medium. Remove the old medium from the wells and add 100 μ L of the medium containing the test compounds at various concentrations. Include wells with medium and vehicle (DMSO) as a negative control.
- Incubation: Incubate the plates for 48-72 hours at 37°C.

- MTT Addition: After incubation, remove the compound-containing medium and add 100 μ L of fresh medium plus 10 μ L of MTT stock solution to each well. Incubate for another 3-4 hours.
- Formazan Solubilization: Carefully remove the medium containing MTT. Add 100 μ L of solubilization buffer (e.g., DMSO) to each well to dissolve the formazan crystals.
- Data Acquisition: Measure the absorbance of each well at a wavelength of 570 nm using a microplate reader.
- Data Analysis: Calculate the percentage of cell viability for each concentration relative to the vehicle-treated control cells. Determine the IC₅₀ (half-maximal inhibitory concentration) value for each compound.

Conclusion

2-[3-methoxy-4-(phenylmethoxy)phenyl]acetonitrile is a valuable chemical intermediate with significant potential in synthetic and medicinal chemistry. While it may not possess prominent biological activity itself, its utility as a scaffold for generating diverse libraries of novel compounds is clear. The established synthetic route is efficient, and the compound's functional groups provide multiple handles for chemical modification. Researchers in drug development can leverage this intermediate as a starting point for programs targeting a range of therapeutic areas, including oncology and neurodegenerative diseases, building upon the known activities of structurally related molecules.

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopic labeling.

Email: info@benchchem.com or [Request Quote Online](#).

References

- 1. 4-BENZYLOXY-3-METHOXYPHENYLACETONITRILE synthesis - [chemicalbook](#) [chemicalbook.com]
- 2. CAS 1700-29-4: 4-Benzylxy-3-methoxyphenylacetonitrile [[cymitquimica.com](#)]
- 3. 4-Benzylxy-3-methoxyphenylacetonitrile [[webbook.nist.gov](#)]

- 4. PubChemLite - 4-benzyloxy-3-methoxyphenylacetonitrile (C16H15NO2) [pubchemlite.lcsb.uni.lu]
- 5. US3983151A - Process for the preparation of 4-hydroxy-3-methoxy-phenylacetonitrile - Google Patents [patents.google.com]
- 6. benchchem.com [benchchem.com]
- 7. Discovery of novel 2-(4-(benzyloxy)-5-(hydroxyl) phenyl) benzothiazole derivatives as multifunctional MAO-B inhibitors for the treatment of Parkinson's disease - PMC [pmc.ncbi.nlm.nih.gov]
- 8. nbinfo.com [nbinfo.com]
- 9. nbinfo.com [nbinfo.com]
- 10. benchchem.com [benchchem.com]
- To cite this document: BenchChem. [4-Benzyl-3-methoxyphenylacetonitrile IUPAC name]. BenchChem, [2025]. [Online PDF]. Available at: <https://www.benchchem.com/product/b167791#4-benzyloxy-3-methoxyphenylacetonitrile-iupac-name>

Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not intended for diagnostic or therapeutic procedures. While BenchChem strives to provide accurate protocols, we make no warranties, express or implied, regarding the fitness of this product for every specific experimental setup.

Technical Support: The protocols provided are for reference purposes. Unsure if this reagent suits your experiment? [\[Contact our Ph.D. Support Team for a compatibility check\]](#)

Need Industrial/Bulk Grade? [Request Custom Synthesis Quote](#)

BenchChem

Our mission is to be the trusted global source of essential and advanced chemicals, empowering scientists and researchers to drive progress in science and industry.

Contact

Address: 3281 E Guasti Rd
Ontario, CA 91761, United States
Phone: (601) 213-4426
Email: info@benchchem.com